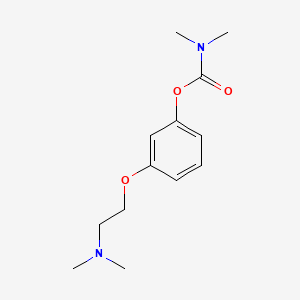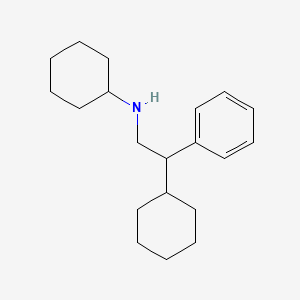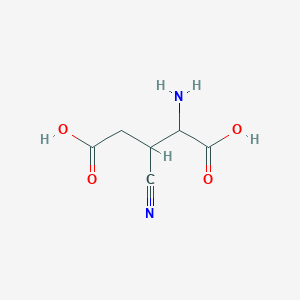
beta-Cyanoglutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Cyanoglutamic acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Neurobehavioral Impairments Induced by Beta-Cyfluthrin
Beta-cyfluthrin, a synthetic pyrethroid related to beta-cyanoglutamic acid, has been studied for its neurobehavioral effects in adult rats. The study demonstrated motor coordination and spatial memory impairments, along with neurochemical alterations such as changes in dopamine, epinephrine, serotonin levels, and acetylcholinesterase activity. This highlights the neurotoxic potential of compounds related to beta-cyanoglutamic acid (Syed et al., 2016).
Anticancer Properties of Betulinic Acid
Betulinic acid, a compound structurally related to beta-cyanoglutamic acid, shows potent antitumor properties. It targets the mitochondrial pathway of apoptosis in cancer cells without affecting non-malignant cells. This suggests its potential as an alternative chemotherapy agent, especially in cases where standard drugs fail (Ali-Seyed et al., 2016).
Biodegradation of Transformer Oil Using Cyclodextrins
Cyclodextrins, related to beta-cyanoglutamic acid, enhance bioremediation of transformer oil-contaminated soils. This is achieved by improving the bioavailability of pollutants and increasing the activity of indigenous microorganisms (Molnár et al., 2005).
Cyclodextrin-based Nanoparticles for Drug Delivery
Cyclodextrin polymers, chemically related to beta-cyanoglutamic acid, have been used to create nanoparticles for drug delivery. These nanoparticles can encapsulate drugs like doxorubicin, enhancing their stability and regulating their release, which is crucial for cancer treatment (Oliveri et al., 2017).
Molecular Filtration Using Carbonaceous Nanofiber Membranes
Beta-cyclodextrin-functionalized carbonaceous nanofiber membranes, similar in function to beta-cyanoglutamic acid, demonstrate excellent capability for molecular filtration. This can be utilized for removing pollutants like fuchsin acid from solutions (Chen et al., 2011).
Eigenschaften
Produktname |
beta-Cyanoglutamic acid |
|---|---|
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
2-amino-3-cyanopentanedioic acid |
InChI |
InChI=1S/C6H8N2O4/c7-2-3(1-4(9)10)5(8)6(11)12/h3,5H,1,8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ILQROMFBFXKCAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C#N)C(C(=O)O)N)C(=O)O |
Synonyme |
beta-cyanoglutamic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



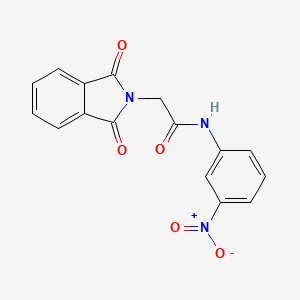
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
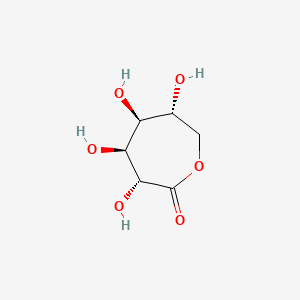
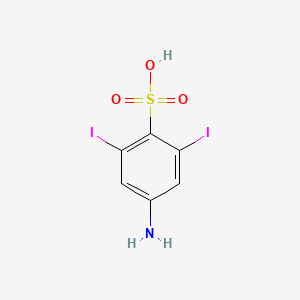
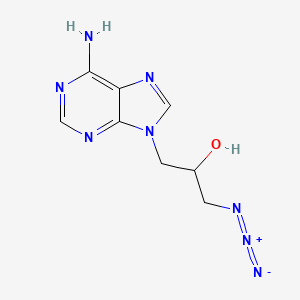
![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)
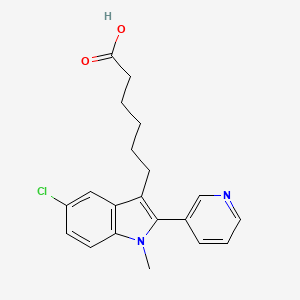
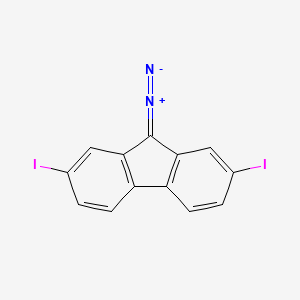
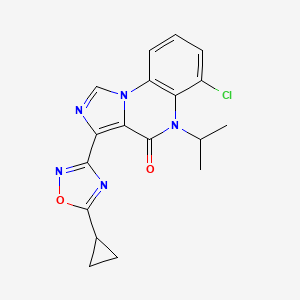
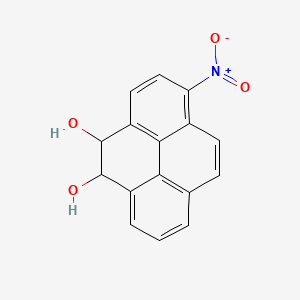
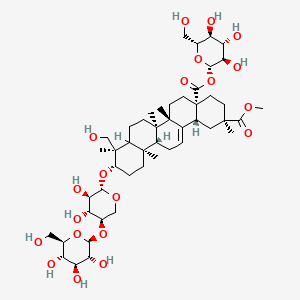
![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
